N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2-chlorophenyl group and a naphthalen-1-yloxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of advanced purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide: can be compared with other acetamide derivatives such as N-(2-chlorophenyl)-acetamide and N-(2-naphthyl)-acetamide.
N-(2-chlorophenyl)-acetamide: This compound has a similar structure but lacks the naphthalen-1-yloxy group, which may result in different chemical and biological properties.
N-(2-naphthyl)-acetamide: This compound contains the naphthyl group but lacks the chlorophenyl group, leading to variations in its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the 2-chlorophenyl and naphthalen-1-yloxy groups, which confer specific chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.
Biological Activity
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
This compound is synthesized through the reaction of 2-chlorophenylamine with 2-naphthalen-1-yloxyacetyl chloride, typically in the presence of a base like triethylamine. This reaction yields the desired product while generating hydrochloric acid as a byproduct. The process can be optimized for industrial production to enhance yield and purity through advanced purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these proteins, leading to diverse biological effects. The specific pathways and targets depend on the context in which the compound is applied, but preliminary studies suggest potential applications in antimicrobial and anticancer therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 1.27 µM to 22.08 µM for different derivatives .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
16f | MCF-7 | 1.27 | Apoptosis induction via AKT/mTOR pathway inhibition |
21e | MCF-7 | 1.003 | EGFR inhibition |
A33 | MGC-803 | <1 | Telomerase inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that similar compounds exhibit inhibitory activity against various bacterial strains, indicating potential applications in treating infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A study explored a series of quinazolinone-thiazolidin-4-one hybrids, revealing that compounds with specific substitutions exhibited potent anticancer activity against breast cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly influenced biological outcomes .
- Hepatotoxicity Assessment : Another research effort focused on assessing hepatotoxicity using read-across methods based on chemical structure similarities. This study emphasized the importance of understanding potential toxicological profiles when developing new therapeutic agents .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-9-3-4-10-16(15)20-18(21)12-22-17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTMHROXOLFSCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.